molecular formula C19H26ClN3O2S B2707636 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216685-46-9

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2707636
CAS No.: 1216685-46-9
M. Wt: 395.95
InChI Key: DIBLWEBNAGWUGO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound It is characterized by the presence of an ethoxyphenyl group, a piperazine ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 4-ethoxyphenol.

    Thiazole Synthesis: The thiazole ring is synthesized through a condensation reaction involving appropriate thioamide and α-haloketone precursors.

    Piperazine Derivative Formation: The piperazine ring is functionalized with a methylthiazole moiety through nucleophilic substitution.

    Final Coupling: The ethoxyphenyl intermediate is coupled with the piperazine derivative under suitable conditions to form the final product.

    Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
  • 2-(4-Ethoxyphenyl)-1-(4-((4-ethylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Uniqueness

2-(4-Ethoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S.ClH/c1-3-24-17-6-4-16(5-7-17)12-19(23)22-10-8-21(9-11-22)13-18-20-15(2)14-25-18;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBLWEBNAGWUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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